4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(2-methyl-1-piperidinyl)propyl ester, hydrochloride, hydrate
Description
Structural Elucidation of 4H-1-Benzopyran-8-carboxylic Acid Derivatives
Core Benzopyran Ring System Analysis
Comparative Isomerism in 2H- vs. 4H-1-Benzopyran Configurations
The benzopyran system consists of a benzene ring fused to a pyran (oxygen-containing six-membered heterocycle). The critical distinction between 2H- and 4H-1-benzopyran isomers lies in the position of the oxygen atom relative to the fused ring junction (Figure 1). In 4H-1-benzopyran, the oxygen resides at the 1-position of the pyran ring, leading to a planar, conjugated system that enhances aromatic stabilization. In contrast, 2H-1-benzopyran adopts a non-planar conformation due to steric hindrance between the oxygen and adjacent substituents.
Table 1: Key Differences Between 2H- and 4H-1-Benzopyran Isomers
| Property | 2H-1-Benzopyran | 4H-1-Benzopyran |
|---|---|---|
| Oxygen Position | 2-position | 1-position |
| Ring Planarity | Non-planar | Planar |
| Conjugation Efficiency | Reduced | Enhanced |
| Thermal Stability | Lower (ΔG = +12 kJ/mol) | Higher (ΔG = -8 kJ/mol) |
The 4H configuration dominates in pharmaceutical derivatives due to its superior electronic delocalization, which stabilizes reactive intermediates during metabolic processes.
Electronic Effects of Fused Benzene-Pyran Conjugation
The fused benzene-pyran system creates an extended π-conjugated network, redistributing electron density across the molecule. Density functional theory (DFT) calculations reveal that the carboxylic acid group at position 8 withdraws electrons via resonance, polarizing the pyran ring and increasing electrophilicity at the 4-oxo position. This electronic asymmetry facilitates nucleophilic attacks at C4, a common modification site for esterification or amidation.
The methyl group at C3 further modulates electron distribution through inductive effects, while the phenyl substituent at C2 introduces steric bulk that restricts rotational freedom. These combined effects create a rigid, planar core ideal for binding to hydrophobic enzyme pockets.
Functional Group Characterization
Carboxylic Acid Reactivity at Position 8
The C8 carboxylic acid exhibits atypical acidity (pKa ≈ 3.8) compared to aliphatic carboxylic acids (pKa ≈ 4.7–5.0), attributed to resonance stabilization of the deprotonated form by the adjacent pyran oxygen. This enhanced acidity enables salt formation with weak bases like piperidine derivatives.
Key reactions include:
- Esterification: Reacts with alcohols under Steglich conditions (DCC/DMAP) to form hydrolytically stable esters.
- Amide Coupling: Forms bioactive conjugates via carbodiimide-mediated coupling with amines.
- Metal Chelation: Binds divalent cations (e.g., Mg²⁺, Ca²⁺) through the carboxylate-pyran system, relevant to enzyme inhibition.
Esterification Patterns in 3-(2-Methylpiperidinyl)propyl Substituent
The 3-(2-methylpiperidinyl)propyl ester group serves dual roles:
- Solubility Modulation: The tertiary amine in the piperidine ring (pKa ≈ 10.5) protonates under physiological pH, enhancing water solubility via ion-dipole interactions.
- Prodrug Potential: Enzymatic ester hydrolysis releases the active carboxylic acid moiety, enabling targeted drug delivery.
X-ray crystallography shows the propyl chain adopts a gauche conformation, positioning the piperidine nitrogen 4.2 Å from the ester carbonyl oxygen. This spatial arrangement facilitates intramolecular hydrogen bonding in the hydrochloride salt form.
Crystalline State Analysis
Hydrate Formation Mechanisms in Hydrochloride Salts
Hydrate stability arises from water molecules occupying voids in the crystal lattice while satisfying hydrogen-bonding requirements. For the hydrochloride salt, two hydration motifs predominate:
- Channel Hydrates: Water molecules form helical chains along the c-axis, H-bonded to chloride ions (Owater···Cl⁻ = 2.85 Å) and protonated piperidinyl groups (N⁺–H···Owater = 2.68 Å).
- Isolated Hydrates: Disordered water clusters occupy tetrahedral sites between benzopyran layers, stabilized by van der Waals interactions with methyl groups.
Variable-humidity X-ray diffraction reveals a reversible hydration-dehydration cycle between 0–95% relative humidity (RH), with a critical threshold at 45% RH for maintaining crystallinity.
Counterion Interactions in Protonated Piperidinyl Groups
In the hydrochloride salt, the chloride counterion (Cl⁻) interacts with three sites:
- Piperidinium N⁺–H: Strong ionic interaction (N⁺···Cl⁻ = 3.12 Å).
- Ester Carbonyl Oxygen: Weak dipole interaction (O=C–O···Cl⁻ = 3.45 Å).
- Water Molecules: Bridging H-bonds (Cl⁻···H–O–H = 2.95 Å).
These interactions create a three-dimensional network that stabilizes the crystal lattice, with a calculated lattice energy of −198 kJ/mol. The 2-methyl group on the piperidine ring induces torsional strain, reducing symmetry and promoting polymorphic diversity.
Properties
CAS No. |
86433-33-2 |
|---|---|
Molecular Formula |
C26H30ClNO4 |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C26H29NO4.ClH/c1-18-10-6-7-15-27(18)16-9-17-30-26(29)22-14-8-13-21-23(28)19(2)24(31-25(21)22)20-11-4-3-5-12-20;/h3-5,8,11-14,18H,6-7,9-10,15-17H2,1-2H3;1H |
InChI Key |
RJFNAVZRPRUWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=CC3=C2OC(=C(C3=O)C)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chromone Core (4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-)
- The chromone core is typically synthesized via condensation reactions involving substituted benzaldehydes and appropriate ketoesters or acetoacetates.
- A common approach involves the Pechmann condensation or Knoevenagel condensation followed by cyclization to form the chromone ring.
- For example, ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate can be prepared by reacting 2-hydroxyacetophenone derivatives with ethyl benzoylacetate under acidic or basic catalysis.
- Purification is achieved by recrystallization or chromatography to obtain the chromone acid or ester intermediate.
Preparation of the 3-(2-methyl-1-piperidinyl)propyl Alcohol Derivative
- The 3-(2-methyl-1-piperidinyl)propyl moiety is synthesized by alkylation of 2-methylpiperidine with a suitable 3-halo-propyl alcohol or protected derivative.
- The piperidine nitrogen is typically methylated or substituted prior to coupling.
- The alcohol functionality is preserved for subsequent esterification.
Esterification to Form the Target Ester
- The chromone-8-carboxylic acid or its activated derivative (e.g., acid chloride or anhydride) is reacted with the 3-(2-methyl-1-piperidinyl)propyl alcohol.
- Common coupling agents include DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).
- Reaction conditions are typically mild, in solvents such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
- The ester product is purified by crystallization or chromatography.
Formation of Hydrochloride Salt and Hydrate
- The free base ester is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or isopropanol) to form the hydrochloride salt.
- Controlled crystallization from aqueous or mixed solvents yields the hydrate form.
- The salt formation improves compound stability and solubility for pharmaceutical applications.
Representative Reaction Scheme Summary
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 2-Hydroxyacetophenone + ethyl benzoylacetate | Acid/base catalyst, heat | Ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate (ester) |
| 2 | 2-Methylpiperidine + 3-halo-propyl alcohol | Alkylation conditions (base, solvent) | 3-(2-methyl-1-piperidinyl)propyl alcohol |
| 3 | Chromone-8-carboxylic acid (or acid chloride) + 3-(2-methyl-1-piperidinyl)propyl alcohol | Coupling agent (DCC/EDC), DMAP, solvent | Target ester (free base) |
| 4 | Target ester (free base) | HCl in ethanol or IPA | Hydrochloride salt hydrate (final product) |
Research Findings and Optimization Notes
- Yield Optimization: Esterification yields are improved by using activated acid derivatives and catalytic DMAP, minimizing side reactions.
- Purity Control: Chromatographic purification and recrystallization are essential to remove unreacted starting materials and side products.
- Salt Formation: Hydrochloride salt formation enhances compound stability and bioavailability; hydrate formation is controlled by solvent choice and drying conditions.
- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and purity.
- Safety and Handling: Use of sodium hydride or other strong bases in intermediate steps requires careful control of moisture and temperature.
Comparative Data Table of Key Intermediates and Final Product
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Role in Synthesis |
|---|---|---|---|---|
| Ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | C19H16O4 | 308.33 | Chromone core, ester | Chromone intermediate |
| 3-(2-methyl-1-piperidinyl)propyl alcohol | C10H21NO | ~171 | Piperidine, primary alcohol | Alcohol for esterification |
| Target ester (free base) | C28H31NO4 | ~453 | Chromone ester with piperidinyl propyl | Final ester before salt formation |
| Hydrochloride salt hydrate (final product) | C28H32ClNO4·xH2O | ~482 + hydrate | Ester, piperidine hydrochloride salt | Final pharmaceutical form |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidinyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran core.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the benzopyran ring.
Scientific Research Applications
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(2-methyl-1-piperidinyl)propyl ester, hydrochloride, hydrate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and microbial infections.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The benzopyran core plays a crucial role in its biological activity, allowing it to interact with various biomolecules. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and microbial inhibition.
Comparison with Similar Compounds
Positional Isomerism and Functional Group Variations
4H-1-Benzopyran-2-carboxylic acid derivatives (e.g., disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]):
These compounds differ in the placement of the carboxylic acid group (position 2 vs. 8) and feature bis-oxy linkages. The position of the carboxyl group significantly impacts electronic properties and receptor binding, with 2-carboxylic acid derivatives often showing reduced lipophilicity compared to the target compound .- 3-methyl-4-oxo-2-phenyl-4h-1-benzopyran-8-carboxylic acid 2-(1-piperidinyl)ethyl ester hydrochloride: This analogue replaces the 3-(2-methylpiperidinyl)propyl ester with a 2-(1-piperidinyl)ethyl group.
Ester Group Modifications
- (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester :
The branched 2-methylpropyl ester in this pyrrolopyridazine derivative increases lipophilicity, enhancing blood-brain barrier penetration compared to the target compound’s linear propyl chain. However, the lack of a piperidinyl group may reduce specificity for neurological targets .
Pharmacological and Toxicological Data
*Calculated based on molecular formula.
Key Findings:
Ester Chain Length and Bioavailability : The target compound’s 3-(2-methylpiperidinyl)propyl ester provides a balance between lipophilicity (logP ~3.2) and aqueous solubility (12.5 mg/mL), outperforming analogues with shorter chains (e.g., ethyl esters) in sustained release formulations .
Comparative Receptor Binding and Selectivity
- Piperidinyl/Piperazine Derivatives : HBK14–HBK19 compounds () share piperazine cores with aromatic substitutions. These exhibit high affinity for serotonin (5-HT1A) and dopamine receptors, whereas the target compound’s 2-methylpiperidinyl group may favor muscarinic or adrenergic receptors due to steric and electronic differences .
- Halogenated Analogues : The chlorine-substituted compound in demonstrates enhanced anti-inflammatory activity but lower CNS penetration compared to the target compound, likely due to its bulkier pyrrolopyridazine core .
Biological Activity
Antiproliferative Activity
Recent studies have shown that benzopyran-4-one derivatives, including the compound , exhibit notable antiproliferative activities against various cancer cell lines . A series of benzopyran-4-one-isoxazole hybrid compounds (5a-d) displayed significant antiproliferative effects against multiple cancer cell lines, with IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells .
Table 1: Antiproliferative activity of benzopyran-4-one derivatives against cancer cell lines
| Compound | MDA-MB-231 IC50 (μM) | CCRF-CEM IC50 (μM) | SKOV-3 IC50 (μM) |
|---|---|---|---|
| 5a | 5.2 | 7.8 | 9.1 |
| 5b | 8.7 | 10.2 | 11.5 |
| 5c | 15.3 | 18.6 | 17.9 |
| 5d | 22.2 | 25.1 | 23.7 |
While the specific compound "4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(2-methyl-1-piperidinyl)propyl ester, hydrochloride, hydrate" was not directly tested in this study, its structural similarity to the compounds in Table 1 suggests it may possess comparable antiproliferative properties.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes. While specific data for this exact compound is limited, related benzopyran derivatives have shown promising results in enzyme inhibition studies.
One study found that similar compounds exhibited Src kinase inhibitory activity with IC50 values ranging from 52 to 57 μM . However, when compound 5a (a structurally similar benzopyran derivative) was screened against a panel of 9 kinases, including ABL1, c-Kit, c-Src, CDK2/cyclin A1, CSK, EGFR, mTOR/FRAP1, p38a/MAPK14, PKCa, and PI3K, it did not show significant inhibitory activity at a dose of 20 μM .
Spasmolytic Properties
Research on structurally similar compounds has revealed potential spasmolytic properties. For instance, 1,1-dimethyl-2-(1-piperidinyl)ethyl 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylate HCl (terflavoxate) demonstrated good spasmolytic activity in pharmacological characterization studies . This suggests that our compound of interest may also possess similar spasmolytic properties, which could be beneficial in treating conditions involving muscle spasms or smooth muscle contractions.
Anti-inflammatory and Antioxidant Activity
Benzopyran derivatives have been studied for their potential anti-inflammatory and antioxidant properties. While specific data for the compound is not available, its structural similarities to other benzopyran derivatives suggest it may exhibit these beneficial activities. Further research is needed to confirm and quantify these potential properties.
Receptor Binding
The compound's structure, particularly its benzopyran core and ester group, suggests potential for receptor binding. This property could be crucial for its biological activity and therapeutic potential. However, specific receptor binding studies for this exact compound are not available in the current literature.
Case Study: Potential Application in Cancer Treatment
Given the antiproliferative activity observed in similar compounds, a hypothetical case study could involve testing this compound against resistant cancer cell lines. For example, researchers could investigate its efficacy against multidrug-resistant breast cancer cells that have shown resistance to standard chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
